molecular formula C24H23N5O5S3 B2427991 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 865175-55-9

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

货号: B2427991
CAS 编号: 865175-55-9
分子量: 557.66
InChI 键: MPXQLHOWWDWBMJ-PNHLSOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure incorporating benzothiazole and benzamide moieties, which are of significant interest in medicinal chemistry and drug discovery. Its specific research applications and detailed mechanism of action are areas of active investigation. Researchers are exploring its potential utility in various biochemical pathways. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the primary scientific literature and safety data sheets (SDS) for comprehensive handling and safety information prior to use.

属性

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S3/c1-3-14-29-21-11-10-20(36(2,31)32)17-22(21)35-24(29)27-23(30)18-6-8-19(9-7-18)37(33,34)28(15-4-12-25)16-5-13-26/h3,6-11,17H,1,4-5,14-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQLHOWWDWBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique chemical structure, which includes a thiazole ring, an allyl group, and a sulfonamide moiety, suggests potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4S3C_{19}H_{22}N_4O_4S_3, with a molecular weight of 450.6 g/mol. The structural features include:

  • Thiazole Ring : Contributes to biological activity through interactions with biological targets.
  • Allyl Group : Enhances reactivity and may influence pharmacokinetics.
  • Methylsulfonyl Group : Increases solubility and bioavailability.

Antitumor Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and ovarian cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study on related benzothiazole compounds demonstrated that modifications in the thiazole ring led to enhanced cytotoxicity against Jurkat T cells and HT-29 colorectal cancer cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating strong growth inhibition capabilities .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Benzothiazole Derivative 1Jurkat1.61Apoptosis induction
Benzothiazole Derivative 2HT-291.98Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth.

Research Findings : A study highlighted that benzothiazoles exhibited fumigant activity against plant pathogens such as Sclerotinia sclerotiorum. The mode of action involved interference with energy metabolism and stress response pathways in the target organisms .

MicrobeActivity Observed
Sclerotinia sclerotiorumFumigant activity
Ditylenchus destructorGrowth inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar thiazole-containing compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication or repair, thereby preventing cancer cell proliferation.
  • Protein Interaction : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis pathways, enhancing its therapeutic potential .

科学研究应用

Research indicates that compounds with benzo[d]thiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inhibits cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Reduces inflammation markers in biological assays.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzo[d]thiazole, including (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide, showed cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy :
    • In vitro tests have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anti-inflammatory Studies :
    • Research indicated that the compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation, suggesting potential use in treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core :
    • The initial step involves cyclization reactions to form the benzo[d]thiazole framework, utilizing appropriate precursors and catalysts.
  • Allylation Reaction :
    • An allylation step introduces the allyl group onto the thiazole ring through nucleophilic substitution.
  • Sulfamoylation :
    • The introduction of the sulfamoyl group is achieved via reaction with sulfonamide derivatives, enhancing the compound's solubility and biological activity.
  • Final Coupling Reaction :
    • The final step involves coupling with cyanoethyl groups to yield the target compound.

Potential Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Research Tools : In biochemical assays to study cellular mechanisms related to cancer and inflammation.
  • Therapeutic Agents : Potential use in treating infections and inflammatory diseases due to its dual action as an antimicrobial and anti-inflammatory agent.

常见问题

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step pathways, including:

  • Thiazole ring formation : Achieved via cyclization of substituted thioureas or thioamides under reflux with catalysts like acetic acid .
  • Sulfonylation : Introduction of the bis(2-cyanoethyl)sulfamoyl group using sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity . Optimization focuses on temperature control (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonylation) to maximize yields (reported 65–78%) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, methylsulfonyl at δ 3.1 ppm) and carbon connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 567.12) and fragmentation patterns .
  • HPLC : Quantifies purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What initial biological assays are recommended for evaluating therapeutic potential?

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized Assay Conditions : Use identical cell lines (ATCC-verified), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Metabolic Stability Testing : Conduct microsomal assays (e.g., human liver microsomes) to account for variability in compound degradation .
  • Structural Reanalysis : Verify Z-configuration via NOE NMR (nuclear Overhauser effect) to confirm stereochemical integrity .

Q. What strategies improve reaction yield and minimize by-products during synthesis?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .
  • Stepwise Monitoring : TLC at each synthesis stage to detect intermediates and adjust stoichiometry .
  • By-Product Mitigation : Add molecular sieves to absorb water during sulfonylation, preventing hydrolysis .

Q. How does the Z-configuration influence biological target interactions, and how is it validated?

  • Stereochemical Impact : The Z-configuration positions the allyl and methylsulfonyl groups for optimal hydrogen bonding with kinase ATP-binding pockets .
  • Validation Methods : X-ray crystallography (single-crystal analysis) or NOE NMR to confirm spatial arrangement .

Q. What computational and experimental methods predict and validate pharmacokinetic properties?

  • In Silico Prediction : SwissADME or pkCSM for logP (predicted 2.8), solubility (≈50 µM), and CYP450 interactions .
  • Experimental Validation :
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO .
  • Plasma Stability : Incubation in human plasma (37°C, 24 hours) with LC-MS quantification .

Q. How are structure-activity relationship (SAR) studies designed to elucidate functional group roles?

  • Analog Synthesis : Replace bis(2-cyanoethyl)sulfamoyl with methylsulfonyl or morpholinosulfonyl groups .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents .
  • Molecular Docking : AutoDock Vina to simulate binding affinities against targets like EGFR kinase .

Q. What challenges arise in scaling synthesis from milligram to gram quantities?

  • Heat Dissipation : Use jacketed reactors for exothermic steps (e.g., cyclization) to maintain temperature .
  • Purification Scalability : Switch from column chromatography to centrifugal partition chromatography for higher throughput .
  • By-Product Management : Optimize washing steps (e.g., 5% NaHCO₃ for acidic impurities) .

Q. How do researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use 0.1% DMSO in cell culture media, ensuring <0.5% final concentration to avoid cytotoxicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。